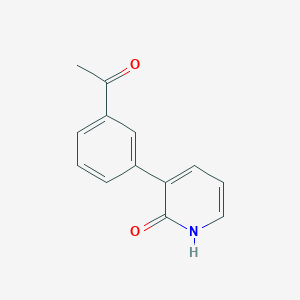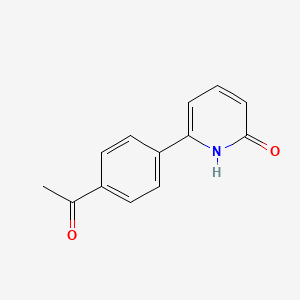
4-(4-Acetylphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Acetylphenyl)-2-hydroxypyridine (4-AP-2-HP) is a small molecule that has been extensively studied in the fields of scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 119-120°C and a molecular weight of 214.2 g/mol. 4-AP-2-HP has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been used in the development of new drugs and has been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the molecule works by inhibiting the activity of certain enzymes, such as cyclo-oxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. In addition, 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been found to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been found to reduce the risk of cardiovascular disease and stroke. It has also been found to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use. 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has a low solubility in water and is not very soluble in organic solvents. In addition, it can be toxic at high concentrations.
Orientations Futures
The potential applications of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% are vast and the possibilities for future research are exciting. Some potential future directions include the development of new drugs and treatments for various diseases, the exploration of its potential anti-cancer activities, and the study of its potential to reduce inflammation and oxidative stress in the body. In addition, further research is needed to better understand the exact mechanism of action of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% and its potential side effects.
Méthodes De Synthèse
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 4-acetylphenol and 2-hydroxy-pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1 atm. The product is then purified by recrystallization or column chromatography. Other methods for synthesis of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% include the reaction of 4-acetylphenol with 2-amino-pyridine or the reaction of 4-acetylphenol with 2-chloro-pyridine.
Applications De Recherche Scientifique
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been studied extensively in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has been studied for its potential to inhibit the growth of certain cancer cell lines, including breast, lung, and prostate cancer. In addition, 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been studied for its potential to reduce the risk of cardiovascular disease and stroke. It has also been studied for its potential to reduce inflammation and oxidative stress in the body.
Propriétés
IUPAC Name |
4-(4-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)12-6-7-14-13(16)8-12/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRLWJJIFSBEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682741 |
Source


|
| Record name | 4-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-hydroxypyridine | |
CAS RN |
1261957-00-9 |
Source


|
| Record name | 4-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














